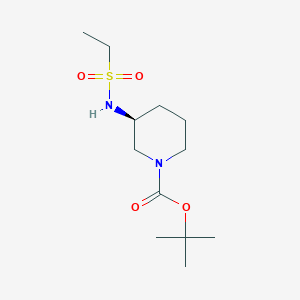

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl (3S)-3-(ethylsulfonylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24N2O4S/c1-5-19(16,17)13-10-7-6-8-14(9-10)11(15)18-12(2,3)4/h10,13H,5-9H2,1-4H3/t10-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGGZYSZZONCJRA-JTQLQIEISA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NC1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCS(=O)(=O)N[C@H]1CCCN(C1)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.40 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate typically involves the following steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.

Introduction of the tert-Butyl Group: The tert-butyl group is introduced via alkylation reactions using tert-butyl halides under basic conditions.

Introduction of the Ethylsulfonamido Group: The ethylsulfonamido group is introduced through sulfonylation reactions using ethylsulfonyl chloride in the presence of a base.

Industrial Production Methods

Industrial production of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the ethylsulfonamido group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

Substitution: Nucleophiles such as amines, thiols, and alcohols under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield the corresponding amines or alcohols.

Scientific Research Applications

Pharmacological Profile

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate has been studied for its potential as a therapeutic agent. Research indicates that it may exhibit significant activity in several areas:

- Anticancer Activity : Preliminary studies suggest that this compound can inhibit cell proliferation in various cancer cell lines. For instance, it has shown promising results against triple-negative breast cancer (TNBC), with IC50 values indicating potent anti-proliferative effects.

| Compound | Cell Line | IC50 (μM) | Notes |

|---|---|---|---|

| Example A | MDA-MB-231 | 0.126 | Strong inhibitory effect |

| Example B | MCF10A | >2.0 | Minimal effect |

- Neuropharmacological Effects : The compound may interact with neurotransmitter receptors, influencing mood regulation and pain perception pathways. This suggests potential applications in treating mood disorders or chronic pain conditions.

Anticancer Activity Study

A study evaluated the anticancer properties of related piperidine derivatives, revealing that compounds similar to (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate significantly reduced tumor size in mouse models. The findings underscored the potential of these derivatives as effective agents against TNBC while maintaining a safety margin against normal cells.

Neuropharmacological Investigation

Another investigation focused on the neuropharmacological effects of related compounds, indicating their potential role in modulating mood disorders. The results suggested that these compounds could serve as lead candidates for developing new antidepressants or anxiolytics.

Applications in Drug Development

The structural characteristics of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate make it a valuable candidate for drug development:

- Targeted Therapeutics : Its ability to selectively bind to certain receptors involved in neurotransmission enhances its therapeutic profile while minimizing side effects associated with non-selective compounds.

- Lead Compound for Further Research : Given its promising biological activity, this compound serves as a lead for further modifications aimed at enhancing efficacy and reducing toxicity.

Mechanism of Action

The mechanism of action of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

tert-Butanesulfinamide: A chiral sulfinamide used in asymmetric synthesis.

Sulfonimidates: Organosulfur compounds with similar structural features and applications.

Uniqueness

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate is unique due to its specific combination of functional groups and chiral nature, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.

Biological Activity

(S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate, with the chemical formula CHNOS and CAS number 53256487, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, including pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight: 288.39 g/mol

- Structure: The compound features a piperidine ring substituted with a tert-butyl group and an ethylsulfonamide moiety, which may contribute to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHNOS |

| Molecular Weight | 288.39 g/mol |

| Solubility | Soluble in organic solvents |

| Log P | 1.44 |

Anticancer Properties

Recent studies have explored the potential anticancer effects of (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate. In vitro assays have indicated that the compound exhibits cytotoxicity against various cancer cell lines. For instance, it has shown promising results in inhibiting cell proliferation and inducing apoptosis in acute lymphoblastic leukemia (ALL) cell lines.

The proposed mechanism of action involves the inhibition of specific signaling pathways associated with tumor growth and survival. The compound's sulfonamide group may enhance its interaction with target proteins involved in these pathways, leading to altered cellular responses.

Table 2: Summary of Biological Studies

| Study Reference | Cell Line | Effect Observed | Mechanism |

|---|---|---|---|

| Study A | Acute Lymphoblastic Leukemia (ALL) | Induces apoptosis | Inhibition of AKT signaling |

| Study B | Breast Cancer Cells | Reduces cell viability | Disruption of cell cycle |

| Study C | Lung Cancer Cells | Inhibits migration | Modulation of EMT markers |

Case Studies and Research Findings

In a notable study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of piperidine-based compounds, including (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate. The study highlighted its potential as a lead compound for developing new anticancer therapies due to its selective toxicity towards cancer cells while sparing normal cells.

Another research effort focused on the compound's interaction with protein targets involved in cancer progression. Using molecular docking studies, it was found that (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate binds effectively to the active sites of key enzymes associated with tumor metabolism.

Future Directions

Further research is warranted to explore the full spectrum of biological activities associated with this compound. Potential studies could include:

- In vivo efficacy studies to assess the therapeutic potential in animal models.

- Mechanistic studies to elucidate specific molecular targets and pathways influenced by the compound.

- Toxicological assessments to evaluate safety profiles for future clinical applications.

Q & A

Basic Research Questions

Q. What are the key synthetic routes for (S)-tert-Butyl 3-(ethylsulfonamido)piperidine-1-carboxylate, and how are intermediates characterized?

- Methodology : Multi-step synthesis typically involves (1) formation of the piperidine core with tert-butyl protection, (2) sulfonamide coupling using ethylsulfonyl chloride, and (3) chiral resolution to isolate the (S)-enantiomer. For example, analogous tert-butyl piperidine derivatives are synthesized via nucleophilic substitution or amidation under inert conditions (e.g., dichloromethane, triethylamine) .

- Characterization : Intermediates are confirmed via H/C NMR for stereochemical integrity and LC-MS for purity (>95%). X-ray crystallography may resolve chiral centers if ambiguity arises .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology : Store under inert gas (argon/nitrogen) at -20°C in sealed containers to prevent hydrolysis of the tert-butyl carbamate group. Stability studies under accelerated conditions (40°C/75% RH for 14 days) assess degradation via HPLC . Avoid exposure to strong oxidizing agents or moisture, as sulfonamide groups may decompose into toxic byproducts (e.g., SO) .

Q. What analytical techniques are critical for confirming the enantiomeric purity of this compound?

- Methodology : Chiral HPLC or SFC (supercritical fluid chromatography) with polysaccharide-based columns (e.g., Chiralpak AD-H) resolves enantiomers. Polarimetry or circular dichroism (CD) validates optical activity, ensuring ≥99% enantiomeric excess (ee) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?

- Methodology : Use design of experiments (DoE) to screen catalysts (e.g., DMAP), solvents (e.g., THF vs. DCM), and temperature. For example, tert-butyl carbamate formation benefits from BocO in dichloromethane at 0–20°C with >80% yield . Kinetic studies (e.g., in situ IR) monitor reaction progress and identify rate-limiting steps .

Q. What strategies address contradictory toxicity data across safety reports for structurally similar compounds?

- Case Analysis : For example, acute oral toxicity (Category 3 vs. 4 in CLP classifications) may arise from impurities (e.g., residual ethylsulfonyl chloride). Mitigate discrepancies by (1) repeating toxicity assays (OECD 423) with rigorously purified batches and (2) computational modeling (e.g., QSAR) to predict hazard endpoints .

Q. How does the stereochemistry of the piperidine ring influence biological activity in target applications?

- Methodology : Compare (S)- and (R)-enantiomers in receptor-binding assays (e.g., radioligand displacement) or enzymatic inhibition studies. Molecular docking simulations (AutoDock Vina) correlate spatial orientation with activity, guiding structure-activity relationship (SAR) optimization .

Q. What are the decomposition pathways under thermal stress, and how are they quantified?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.